1-(2,2-Diethoxyethyl)piperidin-4-ol
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Overview
Description
1-(2,2-Diethoxyethyl)piperidin-4-ol is a chemical compound with the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol . It is characterized by the presence of a piperidine ring substituted with a 2,2-diethoxyethyl group and a hydroxyl group at the 4-position. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with diethoxyethane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diethoxyethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The diethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(2,2-Diethoxyethyl)piperidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the diethoxyethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethoxyethyl)piperidin-4-ol: Similar structure but with methoxy groups instead of ethoxy groups.
1-(2,2-Diethoxyethyl)piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(2,2-Diethoxyethyl)piperidine: Similar structure but without the hydroxyl group.
Uniqueness
1-(2,2-Diethoxyethyl)piperidin-4-ol is unique due to the presence of both the diethoxyethyl group and the hydroxyl group, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-3-14-11(15-4-2)9-12-7-5-10(13)6-8-12/h10-11,13H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZOKZIXTHKWCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCC(CC1)O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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